molecular formula C14H18N4OS B3601343 N-cyclohexyl-N'-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea

N-cyclohexyl-N'-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea

Cat. No.: B3601343
M. Wt: 290.39 g/mol
InChI Key: KFVKRNKSVXHOSQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a benzimidazole moiety, and a thiourea linkage

Properties

IUPAC Name

1-cyclohexyl-3-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c19-13-17-11-7-6-10(8-12(11)18-13)16-14(20)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,16,20)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVKRNKSVXHOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea typically involves the following steps:

    Formation of Benzimidazole Derivative: The starting material, 2-aminobenzimidazole, is reacted with an appropriate acylating agent to form the 2-oxo-2,3-dihydro-1H-benzimidazole derivative.

    Thiourea Formation: The benzimidazole derivative is then reacted with cyclohexyl isothiocyanate under mild conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea is explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are studying its mechanism of action and efficacy in various disease models.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea: Similar structure but with a urea linkage instead of thiourea.

    N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamate: Contains a carbamate group instead of thiourea.

    N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amide: Features an amide group in place of thiourea.

Uniqueness

N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea is unique due to its thiourea linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N'-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea

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